

GS-704277: A Pivotal Intermediate in the Bioactivation of Remdesivir

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Compound of Interest		
Compound Name:	GS-704277	
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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Remdesivir (GS-5734), a nucleotide analog prodrug, has emerged as a significant antiviral agent, notably as the first FDA-approved treatment for COVID-19.[1] Its efficacy is contingent upon its intracellular conversion to the pharmacologically active nucleoside triphosphate (NTP), GS-443902. This intricate metabolic cascade involves several enzymatic steps, with GS-704277, the alanine metabolite, serving as a crucial intermediate. Understanding the formation, conversion, and pharmacokinetics of GS-704277 is paramount for optimizing the therapeutic potential of Remdesivir and developing next-generation antiviral agents. This technical guide provides an in-depth overview of the role of GS-704277 in the metabolism of Remdesivir, complete with quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: Pharmacokinetics of Remdesivir and its Metabolites

The pharmacokinetic profiles of Remdesivir and its primary metabolites, including **GS-704277**, have been characterized in healthy human subjects. The following tables summarize key pharmacokinetic parameters following intravenous administration of Remdesivir.



Table 1: Single-Dose Pharmacokinetic Parameters of Remdesivir, **GS-704277**, and GS-441524 in Healthy Subjects

Analyte	Dose	Tmax (h)	Cmax (ng/mL)	AUCtau (ng*h/mL)	t1/2 (h)
Remdesivir	150 mg	0.67 - 0.68	-	-	1
GS-704277	150 mg	0.75	246 (33.9)	462 (31.4)	1.3
GS-441524	150 mg	-	-	-	27

Data presented as mean (SD) where available. Tmax is presented as a range.[1]

Table 2: Protein Binding and Blood-to-Plasma Ratios

Compound	Plasma Protein Binding (%)	Mean Whole Blood/Plasma Ratio
Remdesivir	88 - 93.6	0.76
GS-704277	1	0.56
GS-441524	2	1.19

[1]

Metabolic Pathway and Mechanism of Action

Remdesivir, a phosphoramidate prodrug, is designed to efficiently penetrate host cells.[2] Once inside the cell, it undergoes a multi-step bioactivation process to yield the active antiviral agent, GS-443902.[3]

• Formation of **GS-704277**: The initial step in the intracellular metabolism of Remdesivir is the hydrolysis of the ester moiety, a reaction catalyzed primarily by carboxylesterase 1 (CES1) and to a lesser extent by cathepsin A (CatA). This enzymatic cleavage results in the formation of the alanine metabolite, **GS-704277**.



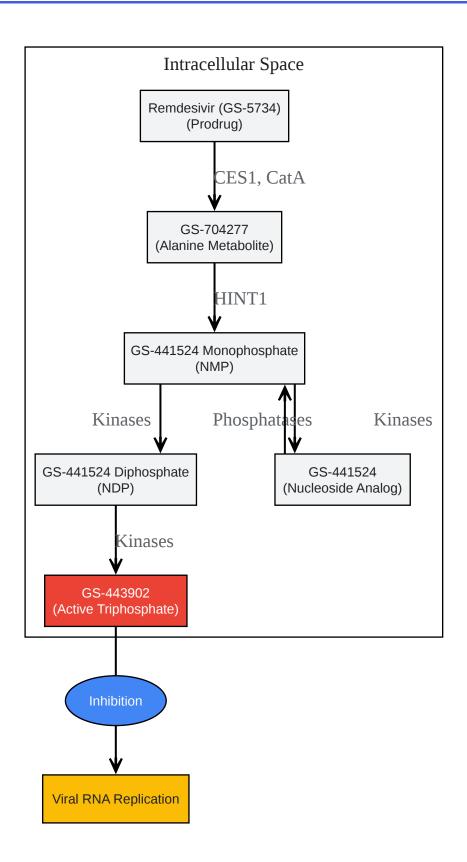




- Conversion to the Monophosphate Form: GS-704277 is subsequently hydrolyzed by the histidine triad nucleotide-binding protein 1 (HINT1) to remove the alanine and phenoxy groups, yielding the nucleoside monophosphate (NMP) of GS-441524.
- Phosphorylation to the Active Triphosphate: The monophosphate form is then further phosphorylated by cellular kinases to the diphosphate (NDP) and finally to the active triphosphate form, GS-443902.
- Mechanism of Action: GS-443902 acts as an analog of adenosine triphosphate (ATP) and is incorporated into the nascent viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation leads to delayed chain termination, thereby inhibiting viral replication.

The following diagram illustrates the metabolic activation pathway of Remdesivir.





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Metabolic activation pathway of Remdesivir.



Experimental Protocols Quantification of Remdesivir and its Metabolites in Human Plasma by LC-MS/MS

This protocol describes a validated method for the simultaneous quantification of Remdesivir, **GS-704277**, and GS-441524 in human plasma.

- 1. Sample Preparation:
- To stabilize the analytes, treat human plasma samples with diluted formic acid.
- Perform a protein precipitation step by adding an organic solvent (e.g., acetonitrile) containing an appropriate internal standard.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis:
- Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
- Employ a suitable reversed-phase column for chromatographic separation (e.g., Acquity UPLC HSS T3, 2.1×50 mm, $1.8 \mu m$).
- Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
- Perform detection using the mass spectrometer in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+).
- Optimize the MRM transitions for each analyte and internal standard.
- 3. Calibration and Quantification:



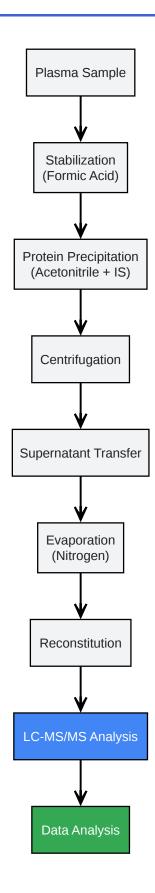




- Prepare a calibration curve by spiking known concentrations of Remdesivir, GS-704277, and GS-441524 into blank plasma.
- Process the calibration standards and quality control samples alongside the unknown samples.
- Quantify the analytes in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

The following diagram outlines the general workflow for the quantification of Remdesivir and its metabolites.





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LC-MS/MS quantification workflow.



In Vitro Metabolism of Remdesivir

This protocol provides a general framework for studying the enzymatic conversion of Remdesivir to **GS-704277** in vitro.

- 1. Reaction Components:
- Recombinant human carboxylesterase 1 (CES1) or cathepsin A (CatA).
- Remdesivir stock solution (e.g., in DMSO).
- Reaction buffer (e.g., phosphate-buffered saline, PBS).
- 2. Incubation:
- In a microcentrifuge tube, combine the reaction buffer, the enzyme (CES1 or CatA), and prewarm to 37°C.
- Initiate the reaction by adding Remdesivir to the mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
- For kinetic studies, vary the concentration of Remdesivir and take samples at multiple time points.
- 3. Reaction Termination and Sample Preparation:
- Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.
- Centrifuge the samples to pellet the enzyme.
- Analyze the supernatant for the formation of GS-704277 using a validated LC-MS/MS method as described previously.
- 4. Data Analysis:
- Calculate the rate of GS-704277 formation.



• For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).

Conclusion

GS-704277 is a pivotal, albeit transient, intermediate in the metabolic activation of Remdesivir. A thorough understanding of its formation, subsequent conversion, and pharmacokinetic properties is essential for the rational design of future antiviral therapies. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working to advance the field of antiviral drug discovery and development. Further research into the detailed enzyme kinetics and cellular transport mechanisms will continue to refine our understanding of Remdesivir's action and inform the development of even more effective treatments for viral diseases.

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